Cas no 1797562-30-1 (4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane)
![4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane structure](https://ja.kuujia.com/scimg/cas/1797562-30-1x500.png)
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane 化学的及び物理的性質
名前と識別子
-
- Methanone, [2-(methylthio)-3-pyridinyl](tetrahydro-7-phenyl-1,4-thiazepin-4(5H)-yl)-
- 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane
-
- インチ: 1S/C18H20N2OS2/c1-22-17-15(8-5-10-19-17)18(21)20-11-9-16(23-13-12-20)14-6-3-2-4-7-14/h2-8,10,16H,9,11-13H2,1H3
- InChIKey: IQNYRLCWNNDNKD-UHFFFAOYSA-N
- SMILES: C(C1=CC=CN=C1SC)(N1CCC(C2=CC=CC=C2)SCC1)=O
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- Boiling Point: 551.3±50.0 °C(Predicted)
- 酸度系数(pKa): 2.56±0.10(Predicted)
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6481-0367-20mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 20mg |
$148.5 | 2023-09-08 | ||
Life Chemicals | F6481-0367-5mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 5mg |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6481-0367-4mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 4mg |
$99.0 | 2023-09-08 | ||
Life Chemicals | F6481-0367-10μmol |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 10μmol |
$103.5 | 2023-09-08 | ||
Life Chemicals | F6481-0367-30mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 30mg |
$178.5 | 2023-09-08 | ||
Life Chemicals | F6481-0367-100mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 100mg |
$372.0 | 2023-09-08 | ||
Life Chemicals | F6481-0367-1mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 1mg |
$81.0 | 2023-09-08 | ||
Life Chemicals | F6481-0367-50mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 50mg |
$240.0 | 2023-09-08 | ||
Life Chemicals | F6481-0367-2mg |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 2mg |
$88.5 | 2023-09-08 | ||
Life Chemicals | F6481-0367-2μmol |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane |
1797562-30-1 | 2μmol |
$85.5 | 2023-09-08 |
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane 関連文献
-
1. Book reviews
-
A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
-
Yu Xiao,Dong Liang,Zhigang Shao,Hongmei Yu,Ming Hou,Baolian Yi RSC Adv., 2015,5, 14506-14513
-
Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
-
Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
-
Jyh-Herng Ruei,Patteti Venukumar,Arun B. Ingle,Kwok-Kong Tony Mong Chem. Commun., 2015,51, 5394-5397
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Chaoyang Ge,Wenhao Zhai,Cheng Tian,Shiqi Zhao,Tong Guo,Shuren Sun,Weixi Chen,Guangzhao Ran RSC Adv., 2019,9, 16779-16783
-
Penghui Ni,Jing Tan,Rong Li,Huawen Huang,Feng Zhang,Guo-Jun Deng RSC Adv., 2020,10, 3931-3935
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepaneに関する追加情報
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane with CAS No. 1797562-30-1: A Novel Scaffold in Medicinal Chemistry and Drug Discovery
4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane represents a unique molecular scaffold with significant potential in the development of therapeutic agents for diverse biological targets. This compound, identified by its CAS No. 1797562-30-1, features a core 1,4-thiazepane ring system functionalized with a pyridine-3-carbonyl group and a phenyl substituent. The introduction of a methylsulfanyl group at the 2-position of the pyridine ring adds structural complexity and enhances the molecule's pharmacophore properties. Recent advancements in medicinal chemistry have highlighted the importance of such hybrid scaffolds in modulating receptor interactions and improving drug efficacy.
The 1,4-thiazepane ring is a well-established heterocyclic framework in pharmaceutical research, known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets. The phenyl substituent at the 7-position contributes to aromaticity and enhances the molecule's hydrophobicity, which is critical for crossing biological membranes. The methylsulfanyl group, acting as a sulfur-containing linker, introduces steric and electronic effects that may influence the compound's binding affinity and selectivity. These structural features collectively position this molecule as a promising candidate for further exploration in drug discovery.
Recent studies have focused on the pyridine-3-carbonyl functionality as a key determinant of pharmacological activity. The pyridine ring, with its aromatic character and ability to form hydrogen bonds, is often employed in the design of inhibitors targeting enzymes such as kinases and proteases. The carbonyl group at the 3-position of the pyridine ring may participate in critical interactions with target proteins, such as hydrogen bonding with amino acid residues or electrostatic interactions with charged side chains. This functional group's versatility in modulating protein-ligand interactions has been extensively validated in recent publications, underscoring its relevance in the development of therapeutics.
Advancements in computational modeling and structure-activity relationship (SAR) analysis have provided valuable insights into the behavior of 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane. Molecular docking studies suggest that the 1,4-thiazepane ring may adopt a conformation that aligns with the binding pocket of target receptors, while the phenyl group could engage in hydrophobic interactions with lipid-rich regions of cell membranes. The methylsulfanyl group is hypothesized to act as a flexible spacer, allowing the molecule to adapt to the dynamic environment of the target site. These findings highlight the compound's potential as a lead molecule for further optimization.
The CAS No. 1797562-30-1 identifier underscores the compound's novelty and its classification within the broader category of heterocyclic derivatives. Its synthesis involves a multi-step process that incorporates advanced organic reactions, such as nucleophilic substitution and cyclization, to achieve the desired molecular architecture. The synthesis pathway has been optimized to ensure high yield and purity, which are critical for downstream applications in preclinical testing. The compound's stability under various reaction conditions has been evaluated, demonstrating its viability for large-scale production.
Recent pharmacological studies have explored the potential of 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane in modulating signaling pathways associated with inflammatory and neurodegenerative diseases. The pyridine-3-carbonyl group has been shown to interact with specific protein domains, such as the kinase active site, thereby inhibiting pathological signaling cascades. The 1,4-thiazepane ring may also contribute to the molecule's ability to cross the blood-brain barrier, a critical factor in the treatment of central nervous system disorders. These findings align with current trends in drug discovery that prioritize multitargeting and improved bioavailability.
Emerging research has also highlighted the role of the methylsulfanyl group in enhancing the molecule's metabolic stability. Sulfur-containing moieties are known to resist enzymatic degradation, which can prolong the compound's half-life in vivo. This property is particularly advantageous for chronic disease management, where sustained therapeutic effects are required. Additionally, the phenyl substituent may facilitate the design of prodrugs, enabling controlled release of the active moiety at the target site. These structural advantages position the compound as a strong candidate for further preclinical development.
The 1,4-thiazepane scaffold has been extensively studied for its applications in the treatment of metabolic disorders and cardiovascular diseases. Its ability to modulate ion channels and receptors has been leveraged in the development of drugs targeting conditions such as hypertension and diabetes. The pyridine-3-carbonyl group, when combined with the phenyl substituent, may offer enhanced selectivity over existing therapeutic agents, reducing off-target effects. This selectivity is crucial for minimizing adverse reactions and improving patient outcomes.
Advancements in analytical techniques, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, have enabled detailed characterization of 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane. These methods have confirmed the compound's molecular structure and purity, ensuring its suitability for biological assays. The integration of these analytical tools with computational modeling has facilitated the prediction of the molecule's behavior in vivo, guiding the design of more effective derivatives.
As the field of medicinal chemistry continues to evolve, the importance of hybrid scaffolds like 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane becomes increasingly evident. The combination of a 1,4-thiazepane ring, a pyridine-3-carbonyl group, and a phenyl substituent, along with the presence of a methylsulfanyl group, creates a unique pharmacophore that can be tailored for specific therapeutic applications. The compound's potential to modulate multiple biological targets, coupled with its structural stability, positions it as a promising candidate for further research and development.
Future studies should focus on elucidating the precise mechanisms of action of 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane and exploring its efficacy in in vivo models. The optimization of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties will be critical in advancing this compound toward clinical applications. The synthesis of analogs with modified functional groups could also provide valuable insights into the structure-activity relationships that govern its biological activity.
In conclusion, 4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane represents a significant advancement in the design of therapeutics. Its unique molecular architecture, characterized by the CAS No. 1797562-30-1 identifier, offers a versatile platform for the development of novel drugs targeting a wide range of diseases. The integration of structural, pharmacological, and computational approaches will be essential in realizing the full potential of this compound in the treatment of human pathologies.
1797562-30-1 (4-[2-(methylsulfanyl)pyridine-3-carbonyl]-7-phenyl-1,4-thiazepane) Related Products
- 484022-71-1(8-methoxy-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2H-chromene-3-carboxamide)
- 13625-57-5(Diclofenac Carboxylic Acid (Diclofenac Metabolite))
- 2229626-90-6(3-(4-aminobutan-2-yl)-N,N-dimethylpyridin-2-amine)
- 1340409-29-1(1-Amino-4,4-dimethylcyclohexane-1-carbonitrile)
- 63303-29-7(Spiroisochroman-4,4'-piperidine)
- 10406-05-0(5-Chloroindole-3-carboxylic acid)
- 1805737-12-5(Ethyl 2-(3-bromo-2-oxopropyl)-6-chlorobenzoate)
- 1448133-55-8(N-cyclopropyl-1,3,5-trimethyl-N-2-(thiophen-2-yl)ethyl-1H-pyrazole-4-sulfonamide)
- 52387-40-3(5-chloro-2,2-dimethylpentanal)
- 898248-01-6(2-(2,3-dihydro-1H-inden-5-yl)-2-hydroxyacetic acid)




